molecular formula C13H23NO5S B8329954 tert-Butyl 2-[(methylsulfonyl)oxy]-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1239319-92-6

tert-Butyl 2-[(methylsulfonyl)oxy]-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B8329954
CAS No.: 1239319-92-6
M. Wt: 305.39 g/mol
InChI Key: FYTHMWLNWQXRCZ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-[(methylsulfonyl)oxy]-6-azaspiro[3.4]octane-6-carboxylate is a useful research compound. Its molecular formula is C13H23NO5S and its molecular weight is 305.39 g/mol. The purity is usually 95%.
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Properties

CAS No.

1239319-92-6

Molecular Formula

C13H23NO5S

Molecular Weight

305.39 g/mol

IUPAC Name

tert-butyl 2-methylsulfonyloxy-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H23NO5S/c1-12(2,3)18-11(15)14-6-5-13(9-14)7-10(8-13)19-20(4,16)17/h10H,5-9H2,1-4H3

InChI Key

FYTHMWLNWQXRCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.76 mL (5.49 mmol) of triethylamine and then 0.43 mL (5.49 mmol) of mesyl chloride are added to a solution of 1.52 g (4.99 mmol) of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, obtained in step 6.1., in 45 mL of dichloromethane. The reaction medium is stirred at room temperature for 1 hour 30 minutes. After evaporating off the solvent, water is added to the reaction medium, the aqueous phase is separated out and extracted several times with dichloromethane, the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the filtrate is concentrated under reduced pressure. After evaporating off the solvent, 1.90 g of product are obtained in the form of a brown oil, which is used without further purification in the following step.
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One

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